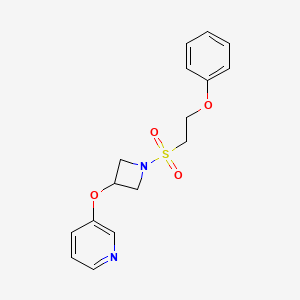
N-(2-噻吩磺酰基)亮氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-thienylsulfonyl)leucine is a useful research compound. Its molecular formula is C10H15NO4S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-thienylsulfonyl)leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-thienylsulfonyl)leucine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和材料科学
- 缩聚反应:Mallakpour 等人 (2000 年) 的一项研究探讨了 N-三聚酰亚胺基-L-亮氨酸与各种芳香族二胺的直接缩聚,生成聚(酰胺-酰亚胺)。这些化合物表现出高固有粘度和热稳定性,表明在制造光学活性和热稳定聚合物方面具有潜在应用 Mallakpour、Hajipour 和 Roohipour-fard,2000 年.
生物化学和分子生物学
- 亮氨酸代谢和酶活性:对亮氨酸代谢的研究发现了多种酶和代谢途径,这些酶和代谢途径对于亮氨酸的合成和降解至关重要。例如,研究详细阐述了亮氨酸脱氢酶在 L-2-氨基丁酸生物合成中的作用,这一过程与生产药物前体有关 Chen 等人,2021 年.
生物技术和医学
- 酶工程提高合成效率:亮氨酸脱氢酶的定向进化已被应用于提高 l-叔丁基亮氨酸的合成效率,l-叔丁基亮氨酸是药物合成中的有价值化合物。这展示了生物工程优化酶以用于氨基酸衍生物工业合成的潜力 朱等人,2016 年.
细胞和分子机制
- 在细胞代谢和信号传导中的作用:亮氨酸在细胞代谢中发挥着关键作用,作为能量产生的底物和肌肉细胞中蛋白质合成的信号分子。它的代谢途径及其对胰岛素分泌和肌肉蛋白质合成的影响是深入研究的领域 Yang 等人,2010 年.
作用机制
Target of Action
It’s worth noting that leucine, a component of this compound, is known to interact with the l-type amino acid transporter (lat1) and organic anion transporters (oat1 and oat3) .
Mode of Action
It’s known that acetylation of leucine switches its uptake into cells from the lat1 used by leucine to oat1 and oat3
Biochemical Pathways
Leucine is known to be involved in several biochemical pathways, including protein synthesis and the regulation of blood-sugar levels
Pharmacokinetics
It’s known that the pharmacokinetic factors of n-acetyl-l-leucine, a related compound, play a major role in its mechanism of action and efficacy as a drug
Result of Action
It’s known that leucine plays a role in the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation
生化分析
Biochemical Properties
Leucine, a branched-chain amino acid, is known to play a key role in regulating protein synthesis and degradation . Leucine functions as a cellular signal by modulating messenger ribonucleic acid (mRNA) translation efficiency through the cell hypertrophy pathway that involves the mammalian target of rapamycin complex 1 (mTORC1)
Cellular Effects
Leucine has been identified as a stimulator of muscle protein synthesis (MPS) in many cell culture and animal studies . Leucine likely functions as a cellular signal by modulating mRNA translation efficiency through the mTOR pathway . If N-(2-thienylsulfonyl)leucine shares similar properties with leucine, it may also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Leucine has been shown to stimulate mRNA translation initiation via insulin-dependent and -independent pathways, thereby stimulating muscle protein synthesis . If N-(2-thienylsulfonyl)leucine behaves similarly, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Leucine is known to be involved in several metabolic pathways, including the regulation of protein synthesis and degradation
Transport and Distribution
It has been shown that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)
Subcellular Localization
It has been shown that nuclear NIK also occurs in nucleoli and that this localization is mediated by a stretch of basic amino acids
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-(2-thienylsulfonyl)leucine can be achieved through a multi-step process involving the protection of the amino and carboxylic acid groups, followed by the introduction of the thienylsulfonyl group and subsequent deprotection.", "Starting Materials": [ "L-leucine", "Thiophene-2-sulfonyl chloride", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF) to form the N,N'-dicyclohexylurea intermediate.", "Step 2: Protection of the amino group by reaction with tert-butyloxycarbonyl (BOC) in the presence of diisopropylethylamine (DIPEA) and DMF to form the BOC-protected intermediate.", "Step 3: Introduction of the thienylsulfonyl group by reaction with thiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the N-(2-thienylsulfonyl)BOC-leucine intermediate.", "Step 4: Deprotection of the BOC group by treatment with hydrochloric acid in methanol to form the N-(2-thienylsulfonyl)leucine intermediate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide in water to form the final product, N-(2-thienylsulfonyl)leucine." ] } | |
CAS 编号 |
82068-15-3 |
分子式 |
C10H15NO4S2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid |
InChI |
InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI 键 |
GUFIXTKYQDLBNA-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1 |
SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
规范 SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)


![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
